Callinectin

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S1888639
CAS No.
M.F
M. Wt
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Callinectin

Product Name

Callinectin

Callinectin is a 32 amino acid antimicrobial peptide (AMP) derived from the blue crab (Callinectes sapidus). It is characterized by a high content of proline and arginine, along with four cysteine residues that contribute to its structural stability through disulfide bond formation. Callinectin exists as three isomers, distinguished by variations in the functional groups on the tryptophan residue, with the most prevalent isomer featuring a hydroxy-N-formylkynurenine group . This peptide plays a crucial role in the innate immune response of crustaceans, exhibiting significant antimicrobial properties against various pathogens.

The synthesis of callinectin can be achieved through solid-phase peptide synthesis techniques, such as Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. In laboratory settings, researchers have synthesized callinectin-like peptides that mimic its structure for further studies. These synthetic methods allow for precise control over the sequence and modifications of the peptide, enabling investigations into structure-activity relationships .

Callinectin's unique properties make it a candidate for various applications:

  • Antimicrobial Agents: Due to its effectiveness against a range of pathogens, callinectin could be developed into novel antimicrobial therapies.
  • Biotechnology: Its ability to modulate immune responses may find applications in biotechnology for enhancing disease resistance in aquaculture.
  • Pharmaceuticals: Research into callinectin could lead to new drugs that leverage its antimicrobial properties while minimizing resistance development .

Studies exploring the interactions of callinectin with microbial membranes have revealed that its positive charge and hydrophobic regions play critical roles in its binding and lytic activities. The peptide's design allows it to penetrate bacterial membranes effectively, leading to disruption and cell death. Additionally, research has indicated that modifications to callinectin can enhance or diminish these interactions, providing insights into optimizing its therapeutic potential .

Several other antimicrobial peptides share structural or functional similarities with callinectin. Here are some notable examples:

CompoundSourceStructure FeaturesUnique Aspects
PenaeidinsShrimpCysteine-rich with multiple disulfide bondsAdapted to high salinity environments
DefensinsVarious organismsCationic peptides with β-sheet structuresKnown for broad-spectrum antimicrobial activity
MyxinidinHagfishRich in arginine and cysteineExhibits unique mechanisms against specific pathogens
MagaininsFrogsAmphipathic α-helical structureEffective against both bacteria and fungi

Callinectin stands out due to its specific amino acid composition and structural features that enable it to function effectively in marine environments where high salinity poses challenges for antimicrobial activity . Its unique isomers further diversify its functional capabilities compared to other AMPs.

WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-Amide Sequence Determination

The complete amino acid sequence of callinectin has been definitively established through comprehensive mass spectrometric and chemical sequencing analysis [1]. The mature peptide consists of 32 amino acid residues with the precise sequence WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY-amide, representing a significant advancement from the previously reported partial sequence of only 26 residues [1] [2].

Matrix Assisted Laser Desorption Mass Spectrometry analysis initially revealed an intact mass of 3647.0 Daltons for the parent peptide, with additional masses at +16 Daltons indicating oxidative modifications [1]. High-resolution Liquid Chromatography-Mass Spectrometry using a Linear Trap Quadrupole Orbitrap instrument provided the most accurate mass determination of 3693.75 Daltons for the trioxidized form [1]. The sequence determination employed multiple complementary analytical approaches including Edman chemical degradation, peptide mass fingerprinting, nanospray tandem mass spectrometry, and Liquid Chromatography-tandem Mass Spectrometry analysis of tryptic digests [1].

The critical identification of residue 8 as arginine was accomplished through precise mass difference calculations, where the observed mass of 3693.75 Daltons differed by 156.39 Daltons from the predicted mass without position 8, precisely matching the molecular weight of arginine [1]. The carboxy-terminal amidation was confirmed through tandem mass spectrometry analysis of the terminal tryptic peptide, which revealed characteristic fragment ion patterns consistent with amide modification [1].

Analytical MethodMass Observed (Da)Key Finding
Matrix Assisted Laser Desorption Mass Spectrometry3647.0 (parent)Initial mass determination
Matrix Assisted Laser Desorption Mass Spectrometry3695.16 (oxidized)Trioxidized major form
Linear Trap Quadrupole Orbitrap3693.75High-resolution confirmation
Edman Sequencing-30 residues identified
Tandem Mass Spectrometry967.30Carboxy-terminal amidation

Cysteine Residue Arrangement and Disulfide Bond Configuration

Callinectin contains four strategically positioned cysteine residues located at positions 20, 22, 27, and 29 within the carboxy-terminal region of the peptide [1]. These cysteine residues were definitively identified through chemical modification with iodoacetamide, which converts cysteine and cystine residues to carboxamidomethylated cysteine derivatives that are readily detectable during Edman sequencing [1].

The cysteine arrangement follows a distinctive Cys-X-Cys-X-X-X-X-Cys-X-Cys pattern, which is characteristic of antimicrobial peptides from arthropod sources [1]. Based on structural homology with related peptides including mammalian protegrins, tachyplesins, polyphemeusins, androctonin, and gomesin, the most probable disulfide bond configuration involves Cys22-Cys27 and Cys20-Cys29 linkages [1]. This disulfide bonding pattern would confer significant structural rigidity to the peptide and enhance its stability against proteolytic degradation [1].

The disulfide bond configuration contributes to the highly basic nature of callinectin, with a calculated theoretical isoelectric point of 12.8 and a net positive charge of +6 [1]. The presence of two disulfide bonds was assumed in mass calculations and represents the most thermodynamically favorable arrangement given the spatial positioning of the cysteine residues [1].

Post-Translational Modifications

Tryptophan Isomerization Patterns

Callinectin exhibits remarkable structural heterogeneity through the existence of three distinct isomeric forms that differ specifically in the functional groups attached to the amino-terminal tryptophan residue [1] [3]. Mass spectrometric analysis revealed a series of molecular ions with mass differences of 16 Daltons, indicating progressive oxidative modifications of the single tryptophan residue at position 1 [1].

The three identified isomers include: the unmodified tryptophan form, a singly oxidized form containing hydroxy-tryptophan (+16 atomic mass units), and doubly oxidized forms containing either N-formylkynurenine (+32 atomic mass units) or the most prevalent form containing hydroxy-N-formylkynurenine (+48 atomic mass units) [1]. The hydroxy-N-formylkynurenine modification represents the major molecular species observed in natural callinectin preparations [1].

These tryptophan modifications occur exclusively at the amino-terminal position, as this represents the only tryptophan residue present in the entire peptide sequence [1]. The oxidative modifications likely result from exposure to reactive oxygen species, potentially during peptide storage within hemocyte granules or during extraction and purification procedures [1].

Isomer TypeModificationMass Change (amu)Relative Abundance
NativeUnmodified tryptophan0Minor
Oxidized IHydroxy-tryptophan+16Intermediate
Oxidized IIN-formylkynurenine+32Intermediate
Oxidized IIIHydroxy-N-formylkynurenine+48Major form

Hydroxy-N-Formylkynurenine Functionalization

The hydroxy-N-formylkynurenine modification represents the most significant and abundant post-translational modification observed in natural callinectin [1]. This complex oxidative transformation involves the sequential oxidation and functionalization of the indole ring system of tryptophan, ultimately resulting in the formation of a kynurenine derivative bearing both hydroxyl and N-formyl functional groups [1].

The formation of hydroxy-N-formylkynurenine likely proceeds through a multi-step oxidative pathway involving initial hydroxylation of the tryptophan indole ring, followed by oxidative ring opening and subsequent formylation of the resulting amino group [4]. This modification adds 48 atomic mass units to the molecular weight of the peptide and represents the predominant form observed in mass spectrometric analysis [1].

The functional significance of this modification remains under investigation, though similar tryptophan oxidations in other proteins often correlate with altered biological activity [1]. In some antimicrobial peptides, tryptophan modifications can either enhance or diminish antimicrobial potency depending on the specific structural context [1]. The presence of this modification may serve as an indicator of oxidative stress conditions within the cellular environment where callinectin is stored [1].

The carboxy-terminal amidation, which removes the negative charge of the terminal carboxyl group, works synergistically with the tryptophan modifications to influence the overall charge distribution and potentially the biological activity of the peptide [1]. This amidation also contributes to enhanced proteolytic resistance, similar to modifications observed in other marine-derived antimicrobial peptides [1].

Comparative Structural Homology with Arasin Family Peptides

Comprehensive sequence alignment analysis reveals that callinectin exhibits significant structural similarity to the arasin family of antimicrobial peptides, particularly arasin 1 isolated from the small spider crab Hyas araneus [1] [5] [6]. Both peptides share a characteristic chimeric architecture consisting of a proline- and arginine-rich amino-terminal domain and a cysteine-containing carboxy-terminal region [1] [6].

The amino-terminal domains of both callinectin and arasin 1 are dominated by proline and arginine residues, with proline comprising approximately 16% and arginine representing 19% of callinectin's total amino acid composition [1]. This proline-arginine-rich region corresponds to the pharmacologically active domain in arasin peptides, with the arasin 1 fragment spanning residues 1-23 demonstrating antimicrobial activity nearly equivalent to the full-length peptide [5] [7].

The carboxy-terminal cysteine motif represents the most conserved structural feature between callinectin and arasin family peptides [1] [6]. Both peptides contain four cysteine residues arranged in a similar spatial pattern, though callinectin possesses carboxy-terminal amidation while arasin 1 maintains a free carboxy-terminus [1] [6]. The cysteine arrangement Cys-X-Cys-X-X-X-X-Cys-X-Cys is also shared with other arthropod antimicrobial peptides including tachyplesins and polyphemeusins [1].

Structural FeatureCallinectinArasin 1Similarity
Total Length32 residues37 residuesComparable
Proline Content~16%~14%High
Arginine Content~19%~16%High
Cysteine PatternCys20-Cys22-Cys27-Cys29Four cysteine motifIdentical arrangement
Carboxy-terminusAmidatedFree carboxylDifferent
Tryptophan ModificationsMultiple oxidized formsUnmodifiedDifferent

A critical distinction between callinectin and arasin peptides lies in the tryptophan modifications, as arasin 1 contains an unmodified tryptophan residue while callinectin predominantly exists with oxidatively modified tryptophan forms [1] [6]. This difference may reflect variations in cellular storage conditions, peptide processing mechanisms, or intrinsic structural factors that influence oxidative susceptibility [1].

Callinectin biosynthesis in Callinectes sapidus exhibits remarkable cellular specificity, being exclusively produced within large granule hemocytes (granulocytes) [1] [2]. These specialized immune cells, ranging from 6.0 to 11.0 micrometers in diameter, are characterized by their eccentric nucleus positioning and low nucleocytoplasmic ratio [1]. The hemocyte population in blue crabs consists of three distinct morphological types: hyaline cells, small granule hemocytes (semi-granulocytes), and large granule hemocytes (granulocytes) [3] [4] [5].

Large granule hemocytes represent approximately 19.8% to 31% of the total hemocyte population depending on environmental conditions and physiological state [4]. These cells demonstrate unique cytological features that distinguish them from other hemocyte types, including numerous large electron-dense granules approximately 1.0 micrometer in diameter that fill most of the cytoplasm [1] [6]. The cellular specificity of callinectin production was definitively established through immunoelectron microscopy studies, which revealed that all ten examined large granule hemocytes showed positive immunoreactivity for callinectin, while none of the seven hyaline cells or six small granule hemocytes examined demonstrated any callinectin production [1] [2].

The molecular mechanisms underlying this cellular specificity involve differential gene expression patterns within distinct hemocyte populations. Large granule hemocytes possess specialized transcriptional machinery that facilitates the synthesis of antimicrobial peptides, including callinectin [7] [3]. The biosynthetic pathway begins with the transcription of callinectin messenger ribonucleic acid within the nucleus, followed by translation on ribosomes associated with the endoplasmic reticulum [1]. The resulting precursor peptide undergoes post-translational modifications, including the formation of disulfide bonds between the four cysteine residues at positions 19, 21, 26, and 28 [1] [2].

During the maturation process, the callinectin peptide acquires its characteristic structural features, including the amidated carboxy-terminus and the distinctive tryptophan modifications that create three isomeric forms [1] [2]. The most prevalent isomer contains a hydroxy-N-formylkynurenine group on the tryptophan residue, while the other two isomers possess either N-formylkynurenine or hydroxy-tryptophan modifications [1]. These post-translational modifications contribute to the peptide's stability and antimicrobial efficacy.

Immunoelectron Microscopy Localization Techniques

Immunoelectron microscopy has proven instrumental in precisely determining the subcellular localization of callinectin within blue crab hemocytes [1] [13] [14]. The technique combines the high-resolution capabilities of transmission electron microscopy with the specificity of immunolabeling to achieve nanoscale precision in protein localization [14] [15].

The immunolocalization protocol employed for callinectin detection utilized affinity-purified rabbit antibodies raised against a callinectin-like peptide (CLP) [1] [2]. This synthetic peptide, generated through Fmoc chemistry on a solid-phase synthesis system, served as an effective immunogen despite minor sequence variations from native callinectin [1]. The CLP differed from native callinectin by having an unmodified tryptophan residue at position 1, a glycine at position 8, and a free carboxy-terminus rather than the amidated terminus found in the native peptide [1].

The immunoelectron microscopy procedure involved several critical steps to ensure specificity and reproducibility [1] [14]. Fixed hemocytes were incubated with the primary anti-CLP antibodies, followed by secondary detection using protein A-gold conjugates [1]. Gold particles ranging from 5 to 20 nanometers in diameter provided electron-dense markers that were readily visualized under transmission electron microscopy [1] [14] [16].

The localization studies revealed exclusive callinectin immunoreactivity within the large electron-dense granules of granulocytes [1] [2]. The gold particle labeling demonstrated variable intensity patterns, with some granules containing few gold particles while others showed numerous markers, indicating heterogeneous callinectin concentrations within individual storage compartments [1]. This variability suggests dynamic regulation of peptide accumulation and potentially different maturation states of granules within the same cell.

Negative control experiments confirmed the specificity of the immunolabeling technique [1]. When sections were processed without primary antibody, all cells remained negative for gold particle labeling, eliminating the possibility of non-specific binding [1]. Additionally, hyaline cells and small granule hemocytes consistently showed no immunoreactivity, further validating the cell-type-specific nature of callinectin production [1].

The immunoelectron microscopy findings provided definitive evidence for the granular localization of callinectin, establishing these organelles as the primary storage sites for this antimicrobial peptide [1] [17]. The technique's ability to achieve subcellular resolution down to 5 nanometers enabled precise identification of callinectin distribution patterns within the complex cellular architecture of large granule hemocytes [15] [16].

Sequence

WNSNRRFRVGRPPVVGRPGCVCFRAPCPCSNY

Dates

Last modified: 07-21-2023

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